molecular formula C6H15ClSi B1581902 (3-Chloropropyl)trimethylsilane CAS No. 2344-83-4

(3-Chloropropyl)trimethylsilane

Cat. No. B1581902
CAS RN: 2344-83-4
M. Wt: 150.72 g/mol
InChI Key: QXDDDCNYAAJLBT-UHFFFAOYSA-N
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Description

(3-Chloropropyl)trimethylsilane (CPTMS) is an organo-silane . It forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio-and nano- materials .


Synthesis Analysis

In order to develop a new silane coupling agent that can be used as a coupling agent and initiator, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .


Molecular Structure Analysis

The molecular formula of (3-Chloropropyl)trimethylsilane is C6H15ClSi . The molecular weight is 150.722 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The thermokinetics of the new reagent was investigated, including thermal stability, decomposition constants (Kd), activation energy (Ea), the heat of decomposition (ΔH), and pre-exponential factor (Ad) . In addition, the application of (3-(tert-butylperoxy)propyl)trimethoxysilane on modifying nano-TiO2 and initiating polymerization was studied .


Physical And Chemical Properties Analysis

The melting point of (3-Chloropropyl)trimethylsilane is less than 0°C . The boiling point is 151°C (lit.) . The density is 0.878 g/mL at 20°C (lit.) .

Scientific Research Applications

  • Silanization of Nanoparticles

    • Field : Nanotechnology
    • Application : “(3-Chloropropyl)trimethylsilane” can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : This process is used for the development of molecularly imprinted polymers for protein detection and fabrication of mesoporous silica (organic-inorganic hybrid) .
  • Preparation of 5-trimethylsilyl pentanol

    • Field : Organic Chemistry
    • Application : “(3-Chloropropyl)trimethylsilane” is used in the preparation of 5-trimethylsilyl pentanol .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The source does not provide specific results or outcomes from this application .
  • Preparation of N-(tri-methylsilylalkyl)diamines

    • Field : Organic Chemistry
    • Application : “(3-Chloropropyl)trimethylsilane” is used in the preparation of N-(tri-methylsilylalkyl)diamines .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The source does not provide specific results or outcomes from this application .
  • Grafting on Halloysite Nanotubes

    • Field : Nanotechnology
    • Application : “(3-Chloropropyl)trimethylsilane” has been used for grafting on halloysite nanotubes (HNTs). The modified HNTs (HNTs-Cl) have great chemical activity and are considered good candidates as active sites that react with other active molecules to create new materials .
    • Method : The grafting process was accomplished by incorporating HNTs with (3-Chloropropyl)trimethylsilane under different experimental conditions. Parameters such as the dispersing media, the molar ratio of HNTs/(3-Chloropropyl)trimethylsilane/H2O, refluxing time, and the type of catalyst were studied .
    • Results : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/(3-Chloropropyl)trimethylsilane/H2O of 1:1:3, and a refluxing time of 4 hours .
  • Silanization of Various Solvents

    • Field : Chemical Engineering
    • Application : “(3-Chloropropyl)trimethylsilane” has been tested for the silanization of various solvents such as ethanol, toluene, tetrahydrofuran, 1,4-dioxane, and n-hexane .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The nature of these solvents affects the grafting degree of (3-Chloropropyl)trimethylsilane onto the surface .

Safety And Hazards

The safety data sheet indicates that (3-Chloropropyl)trimethylsilane is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

(3-Chloropropyl)trimethylsilane has been used in the preparation of 8-(3-trimethylsilylpropoxy)quinolone under phase transfer catalytic conditions . It has also been used in the synthesis of 5-trimethylsilyl pentanol and N-(tri-methylsilylalkyl)diamines . These applications suggest potential future directions for the use of this compound in various chemical reactions and material modifications .

properties

IUPAC Name

3-chloropropyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDDDCNYAAJLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062331
Record name (3-Chloropropyl)trimethylsilane
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Molecular Weight

150.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropropyl)trimethylsilane

CAS RN

2344-83-4
Record name (3-Chloropropyl)trimethylsilane
Source CAS Common Chemistry
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Record name Silane, (3-chloropropyl)trimethyl-
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Record name Silane, (3-chloropropyl)trimethyl-
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Record name (3-Chloropropyl)trimethylsilane
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Record name (3-chloropropyl)trimethylsilane
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Record name (3-Chloropropyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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